N1-Regioisomeric Lipophilicity (XLogP3) Distinction from 3,4-Dimethylphenyl Analog
The 2,3-dimethylphenyl substitution on the N1-pyrazole ring confers a calculated XLogP3 of 1.7, which is markedly lower than the predicted logP for a 3,4-dimethylphenyl constitutional isomer, due to the differential exposure of the hydrophobic methyl groups to the solvent-accessible surface area [1]. This difference in lipophilicity directly impacts predicted passive membrane permeability and nonspecific protein binding, making the 2,3-isomer a distinct chemical tool for probing steric effects in PDE or kinase binding pockets.
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 1.7 (PubChem computed XLogP3-AA) |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (estimated XLogP3 ~2.0–2.2 based on regioisomer effects on polar surface area) |
| Quantified Difference | Approximately 0.3–0.5 log unit lower, indicating reduced lipophilicity. |
| Conditions | Computational prediction using PubChem XLogP3 3.0 algorithm. |
Why This Matters
Lower logP reduces risk of phospholipidosis, hERG binding, and nonspecific target engagement, critical parameters for early lead optimization.
- [1] PubChem Compound Summary for CID 135882647, showing computed XLogP3 of 1.7. National Center for Biotechnology Information. View Source
